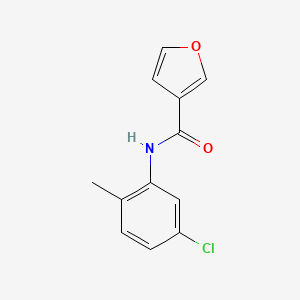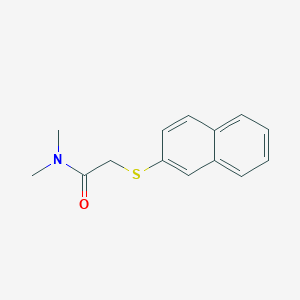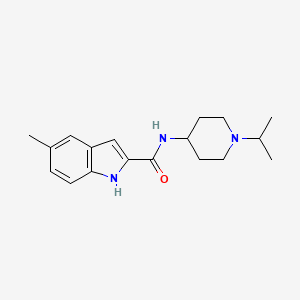
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide, commonly known as MPI, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2) and has shown promising results in various preclinical studies.
Mecanismo De Acción
MPI selectively binds to the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor and activates it, leading to downstream signaling pathways that modulate various physiological processes. The 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor is primarily involved in the regulation of immune responses, and the activation of this receptor by MPI has been shown to modulate the release of cytokines and chemokines, leading to anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
MPI has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and analgesic effects. In preclinical studies, MPI has been shown to reduce inflammation and pain in various animal models of disease. Additionally, MPI has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPI has several advantages for lab experiments, including its high potency and selectivity for the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor, making it a useful tool for studying the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor signaling pathway. However, one of the limitations of MPI is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of MPI, including the development of more potent and selective 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor agonists, the investigation of the potential therapeutic applications of MPI in various diseases, and the elucidation of the downstream signaling pathways activated by MPI. Additionally, the development of more efficient synthesis methods for MPI could facilitate its use in various research applications.
Conclusion:
In conclusion, MPI is a novel synthetic compound that has shown promising results in various preclinical studies. Its high potency and selectivity for the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor make it a useful tool for studying the 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor signaling pathway. The anti-inflammatory, immunomodulatory, and analgesic effects of MPI make it a potential candidate for the treatment of various diseases. Further research is needed to fully elucidate the potential therapeutic applications of MPI and to develop more potent and selective 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor agonists.
Métodos De Síntesis
The synthesis of MPI is a multi-step process that involves the reaction of 5-methylindole-2-carboxylic acid with 1-(4-bromobutyl)-4-piperidinol to form the intermediate compound. This intermediate is then treated with 2-chloro-N-(propan-2-yl)acetamide to obtain the final product, MPI. The synthesis method of MPI has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
MPI has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, cancer, and neurodegenerative disorders. The 5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide receptor is predominantly expressed in immune cells and has been implicated in modulating the immune response. MPI has shown anti-inflammatory and immunomodulatory effects in various preclinical studies, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12(2)21-8-6-15(7-9-21)19-18(22)17-11-14-10-13(3)4-5-16(14)20-17/h4-5,10-12,15,20H,6-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBLXUNBKGLCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

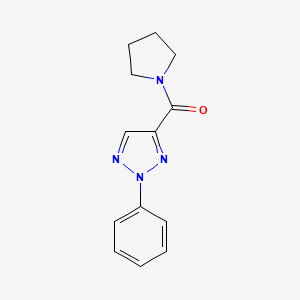
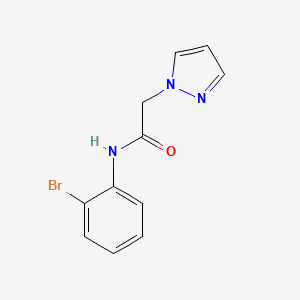
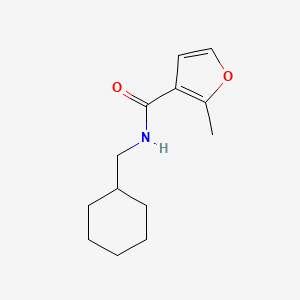
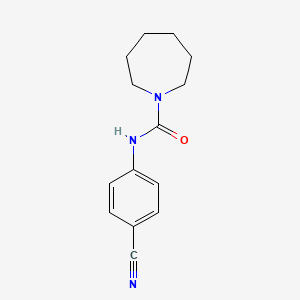
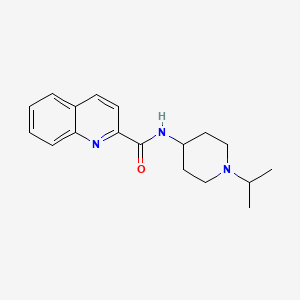
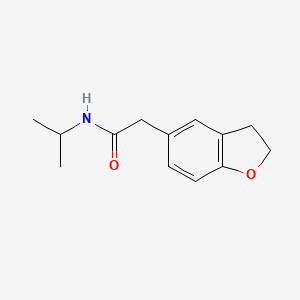
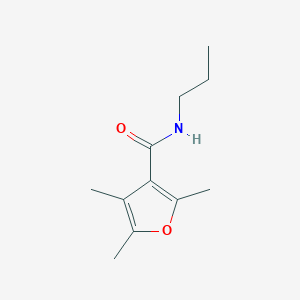
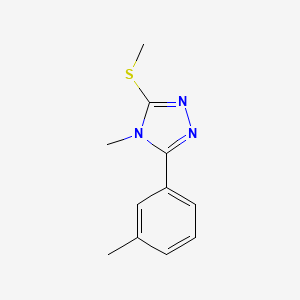
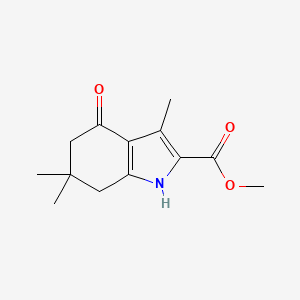
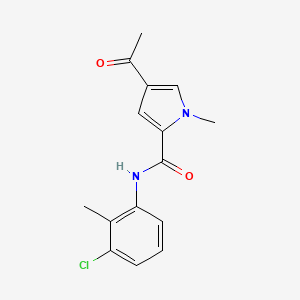
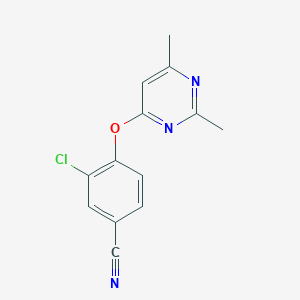
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
